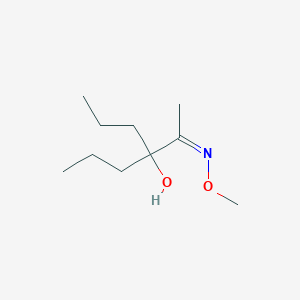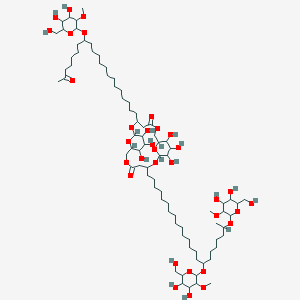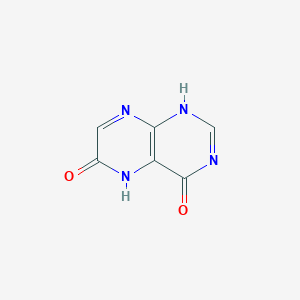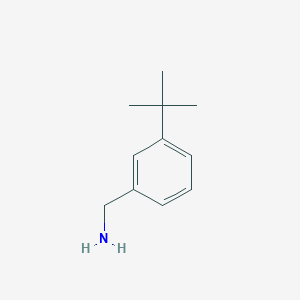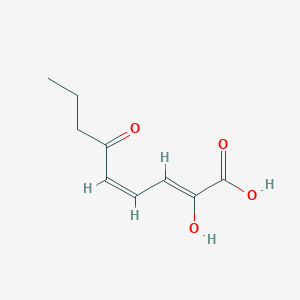
2-Hydroxy-6-oxo-nona-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-oxo-nona-2,4-dienoate (HONA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HONA is a member of the class of compounds known as homogentisate dioxygenase inhibitors, which have been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-oxo-nona-2,4-dienoate involves the inhibition of the enzyme homogentisate dioxygenase, which is involved in the degradation of the amino acid tyrosine. By inhibiting this enzyme, this compound can disrupt the normal metabolism of tyrosine, leading to the accumulation of homogentisic acid. This accumulation can lead to various biochemical and physiological effects, including oxidative stress, inflammation, and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and complex. This compound has been shown to induce oxidative stress and inflammation in various cell types, leading to cell death and tissue damage. However, this compound has also been shown to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases. Additionally, this compound has been shown to have herbicidal properties, which make it a potential alternative to traditional herbicides.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Hydroxy-6-oxo-nona-2,4-dienoate in lab experiments include its ability to induce oxidative stress and inflammation in various cell types, making it a useful tool for studying the mechanisms of these processes. Additionally, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides in agricultural research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal of the compound.
Future Directions
The future directions for research on 2-Hydroxy-6-oxo-nona-2,4-dienoate are numerous and diverse. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases, including arthritis, diabetes, and cancer. Another potential direction is the use of this compound as a tool for environmental remediation, where it can be used to degrade environmental pollutants. Additionally, further research is needed to elucidate the biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of homogentisic acid with oxygen and iron ions, and the resulting product has been extensively studied for its potential applications in medicine, agriculture, and environmental science. This compound has been shown to have diverse and complex biochemical and physiological effects, including oxidative stress, inflammation, and cell death. While this compound has advantages and limitations for lab experiments, its potential applications in various fields make it a promising candidate for further research.
Synthesis Methods
The synthesis of 2-Hydroxy-6-oxo-nona-2,4-dienoate involves the reaction of homogentisic acid with oxygen and iron ions. The reaction proceeds via a dioxygenase mechanism, where two oxygen atoms are inserted into the aromatic ring of homogentisic acid. The resulting product is this compound, which can be isolated and purified using standard chemical techniques.
Scientific Research Applications
2-Hydroxy-6-oxo-nona-2,4-dienoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including arthritis, diabetes, and cancer. In agriculture, this compound has been shown to have herbicidal properties, which make it a potential alternative to traditional herbicides. In environmental science, this compound has been shown to have the ability to degrade environmental pollutants, making it a potential tool for environmental remediation.
properties
CAS RN |
148642-20-0 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(2Z,4Z)-2-hydroxy-6-oxonona-2,4-dienoic acid |
InChI |
InChI=1S/C9H12O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h3,5-6,11H,2,4H2,1H3,(H,12,13)/b5-3-,8-6- |
InChI Key |
XUNCLPUITPERRV-NIOMPZRHSA-N |
Isomeric SMILES |
CCCC(=O)/C=C\C=C(\C(=O)O)/O |
SMILES |
CCCC(=O)C=CC=C(C(=O)O)O |
Canonical SMILES |
CCCC(=O)C=CC=C(C(=O)O)O |
synonyms |
2-HONDO 2-hydroxy-6-oxo-nona-2,4-dienoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



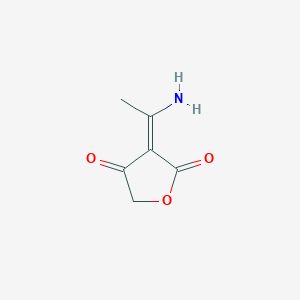
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)


